2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine - 1421505-65-8

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Catalog Number: EVT-2878364
CAS Number: 1421505-65-8
Molecular Formula: C17H16ClF3N2O3S
Molecular Weight: 420.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-371,257

  • Compound Description: L-371,257 is an oxytocin antagonist, meaning it blocks the activity of the hormone oxytocin. It was a lead compound in a study aiming to develop orally active oxytocin antagonists. []
  • Relevance: While the specific structure of L-371,257 is not provided, the paper describes modifications made to its "acetylpiperidine terminus" to incorporate "various pyridine N-oxide groups," resulting in compounds with improved pharmacokinetic properties. [] This suggests L-371,257 likely contains a piperidine ring, linking it structurally to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. The subsequent focus on incorporating pyridine N-oxides further strengthens this structural link, highlighting a shared interest in this chemical motif for developing compounds with desired activity and bioavailability.

L-372,662

  • Compound Description: L-372,662 is a potent and selective oxytocin antagonist, derived from modifications of L-371,257. It exhibits good potency in vitro (Ki = 4.1 nM against the cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in rats). Additionally, L-372,662 demonstrates excellent oral bioavailability (90% in rats, 96% in dogs), high aqueous solubility, and selectivity against human arginine vasopressin receptors. []
  • Relevance: L-372,662, a potent oxytocin antagonist, emerged from modifications of L-371,257 where a pyridine N-oxide group was incorporated. [] This modification strategy mirrors the structural elements present in 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, which also features a substituted pyridine ring and a piperidine ring. Although the exact structure of L-372,662 is not detailed, its development highlights the importance of these structural motifs in achieving desired biological activity and pharmacokinetic profiles in a similar chemical space as the target compound.

MK-0364 (Taranabant)

  • Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, , ] It exhibits a binding Ki of 0.13 nM for the human CB1R in vitro. [] MK-0364 effectively inhibits food intake and weight gain in rodent models of obesity. [, ] The study highlights its favorable pharmacokinetic properties and its development as a potential treatment for obesity. [, , ]
  • Relevance: MK-0364 contains a trifluoromethyl pyridine ring, a structural feature also present in 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. [, , ] The presence of this specific motif in both compounds, despite their different pharmacological targets, underscores its potential significance in influencing their respective biological activities and/or pharmacokinetic properties.

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

  • Compound Description: This compound was studied for its crystal structure and anti-inflammatory activity. [] While the study focused primarily on its structural analysis, it provides insights into the potential of compounds containing similar structural motifs.
  • Relevance: This compound shares several key structural features with 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. Both compounds contain a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group and a moiety featuring a trifluoromethyl group. [] These common elements suggest they belong to a similar chemical class and might exhibit overlapping pharmacological properties, highlighting the importance of these structural features in medicinal chemistry.

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide

  • Compound Description: This compound served as a parent structure for synthesizing various S-substituted derivatives. These derivatives were subsequently evaluated for their lipoxygenase inhibitory and antibacterial activities. []
  • Relevance: This compound, along with its derivatives, features a 1-[(4-chlorophenyl)sulfonyl]-piperidinyl group, a structural motif also present in 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. [] This shared structural element suggests a potential for similar chemical reactivity and possibly some overlapping pharmacological activities. The exploration of S-substituted derivatives in this study further highlights the significance of modifications around this core structure for modulating biological activity.

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g)

  • Compound Description: Compound 8g is a synthesized acetamide derivative containing azinane and 1,3,4-oxadiazole rings. It demonstrated the most potent growth inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the micromolar range. []

3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

  • Compound Description: This compound acted as a precursor for synthesizing a series of N-substituted derivatives designed as potential drug candidates for Alzheimer's disease. [] The synthesized derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. []
  • Relevance: This compound, similar to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, possesses a 1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl moiety. [] This shared structural feature suggests these compounds might exhibit similar chemical properties, and modifications around this core structure could lead to diverse biological activities, as evidenced by the AChE inhibitory activity observed in some of its derivatives.

N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

  • Compound Description: UDD is a pyridine derivative identified as a promising drug candidate for Chagas disease, a potentially life-threatening illness caused by the parasite Trypanosoma cruzi. [] This compound exhibited potent and selective inhibition against T. cruzi sterol 14α-demethylase (CYP51), an enzyme crucial for the parasite's survival. []
  • Relevance: UDD and 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine share a significant structural resemblance, both incorporating a piperidine ring linked to a substituted pyridine bearing a trifluoromethyl group. [] Despite targeting different biological pathways, the presence of this common structural motif suggests these compounds might possess similar physicochemical properties, potentially influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Compound Description: UDO, a pyridine derivative, is another promising drug candidate for Chagas disease. [] Similar to UDD, UDO demonstrates potent and selective inhibitory activity against T. cruzi CYP51, highlighting its potential as a treatment option for this neglected tropical disease. []

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

  • Compound Description: Compound 5a, a triazolopyridine derivative, demonstrates potent retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist activity. [] This compound effectively inhibits IL-17A production, a cytokine implicated in psoriasis pathogenesis, both in vitro and in vivo. [] The study highlights its potential as a therapeutic agent for treating psoriasis. []
  • Relevance: While structurally distinct from 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, compound 5a shares a common feature: the presence of a substituted piperidine ring. [] This shared motif, although present within different overall structures, suggests that modifications around this ring might be a strategy for influencing biological activity in both series of compounds.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

  • Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor, meaning it inhibits the action of these anti-apoptotic proteins. [] It is used in combination with a CDK5 inhibitor (analog 24) to treat pancreatic cancer cell lines.
  • Relevance: Navitoclax contains a trifluoromethylsulfonyl group, a structural feature similar to the (3-chlorophenyl)sulfonyl group in 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. [] While not identical, the presence of these sulfonyl groups, particularly with halogenated aromatic substituents, suggests these compounds might share some physicochemical properties and could potentially exhibit similar binding interactions with certain targets.

N-({5-chloro-6-[(4-fluorotetrahydro-2H-pyran-4-yl)methoxy]pyridin-3-yl}sulfonyl)-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazol-4-yl)oxy]benzamide

  • Compound Description: This compound acts as a selective inhibitor of Bcl-2 anti-apoptotic proteins. [] It is used in the treatment of systemic lupus erythematosus (SLE) or lupus nephritis.
  • Relevance: Similar to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, this compound contains a chlorophenyl group and a sulfonyl group. [] The presence of these functionalities suggests a potential for shared chemical reactivity and possibly some degree of overlapping pharmacological properties.
  • Compound Description: LY450139, also known as semagacestat, is a γ-secretase inhibitor (GSI). [] It was investigated for its effects on cognitive function in mice, particularly in the context of Alzheimer's disease.
  • Relevance: While structurally distinct from 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, LY450139 represents a different class of compounds with therapeutic potential in neurological disorders. [] The comparison between GSIs and GSMs in this study highlights the importance of exploring diverse chemical structures for modulating γ-secretase activity and addressing cognitive impairments.

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

  • Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) investigated for its effects on cognitive function in mice. [] The study highlighted potential drawbacks of GSIs, including cognitive impairment after subchronic dosing, potentially due to β-C-terminal fragment (β-CTF) accumulation. []
  • Relevance: Similar to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, BMS-708163 contains a (4-chlorophenyl)sulfonyl group. [] This structural commonality, although within different molecular scaffolds, emphasizes the significance of this chemical motif in medicinal chemistry and suggests a potential for shared physicochemical properties.

[(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid (GSM-2)

  • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM). [] Unlike GSIs, GSM-2 reduced Aβ42 without increasing β-CTF levels. [] It demonstrated significant improvement in memory deficits in Tg2576 mice without affecting normal cognition in wild-type mice. []
  • Relevance: GSM-2 incorporates a trifluoromethylphenyl group attached to a piperidine ring, while 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine features a chlorophenylsulfonyl group linked to a piperidine ring. [] Although the substituents on the piperidine rings differ, the presence of both a trifluoromethyl group and a halogenated aromatic ring in these compounds suggests a potential for shared physicochemical characteristics.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. [] This compound exhibited potent pulmonary and systemic vasodilator effects in rats, suggesting its potential therapeutic application in pulmonary hypertensive disorders. []
  • Relevance: While structurally distinct from 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, SB-772077-B highlights the pharmacological significance of targeting Rho kinase. [] Exploring different chemical classes, such as aminofurazans, for modulating Rho kinase activity could offer valuable insights into developing novel therapeutic agents for various diseases, including cardiovascular disorders.

(-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 38-7271)

  • Compound Description: BAY 38-7271 is a diarylether sulfonylester that acts as a potent cannabinoid CB1 receptor agonist. [] It has shown significant neuroprotective properties in rat models of traumatic brain injury and focal cerebral ischemia. []
  • Relevance: BAY 38-7271, like the target compound, contains a trifluoromethyl group and a sulfonate group within its structure. [] Although the overall structures differ, the presence of these shared functional groups suggests that these compounds might exhibit similar physicochemical properties, potentially influencing their ADME profiles and interactions with biological targets.

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 is a novel cannabinoid CB1/CB2 receptor partial agonist. [] It displays potent antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. [] Notably, tolerance to side effects develops rapidly, while analgesic efficacy is maintained with long-term administration. []
  • Relevance: BAY 59-3074, similar to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, incorporates a trifluoromethyl group and a sulfonate group. [] Despite their different pharmacological targets, the shared presence of these functional groups suggests these compounds might exhibit some overlapping physicochemical properties, potentially affecting their ADME profiles and interactions with biological targets.

2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid (Imazaquin)

  • Compound Description: Imazaquin is a herbicide commonly used for weed control in various crops. [] It belongs to the imidazolinone class of herbicides and inhibits the enzyme acetolactate synthase (ALS), essential for the biosynthesis of branched-chain amino acids in plants. []
  • Relevance: While structurally distinct from 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, imazaquin represents a different class of compounds with applications in agriculture. [] Understanding the structure-activity relationships of herbicides like imazaquin can provide valuable insights into developing more effective and environmentally friendly weed control strategies.

Properties

CAS Number

1421505-65-8

Product Name

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine

Molecular Formula

C17H16ClF3N2O3S

Molecular Weight

420.83

InChI

InChI=1S/C17H16ClF3N2O3S/c18-13-2-1-3-15(10-13)27(24,25)23-8-6-14(7-9-23)26-16-5-4-12(11-22-16)17(19,20)21/h1-5,10-11,14H,6-9H2

InChI Key

QZRJXGYJTADJBW-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.